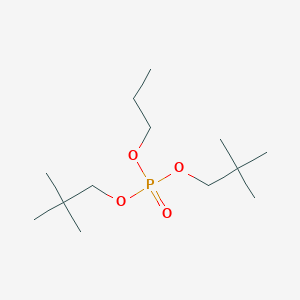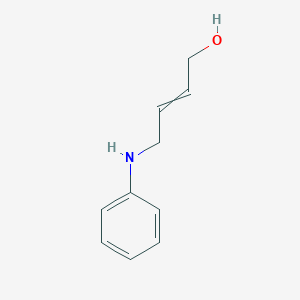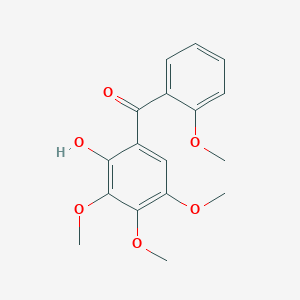
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is a complex organic compound featuring a combination of hydroxy, methoxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone typically involves the deprotection of a precursor compound. One common method involves the deprotection of 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone using 1 M tetrabutylammonium fluoride in tetrahydrofuran under argon atmosphere for 15 minutes. This method yields the desired compound with an 83% yield, although the overall yield is around 30% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound also interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, disrupting their normal functions and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors used in various therapeutic applications.
Uniqueness
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is unique due to its combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
42833-60-3 |
|---|---|
Molekularformel |
C17H18O6 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
(2-hydroxy-3,4,5-trimethoxyphenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-12-8-6-5-7-10(12)14(18)11-9-13(21-2)16(22-3)17(23-4)15(11)19/h5-9,19H,1-4H3 |
InChI-Schlüssel |
UXGZTECIRXOBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




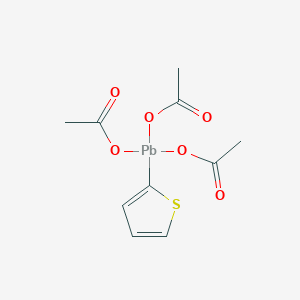


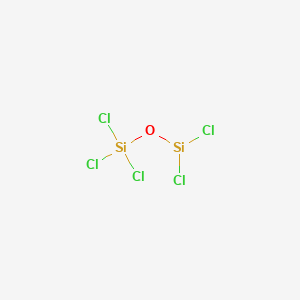

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
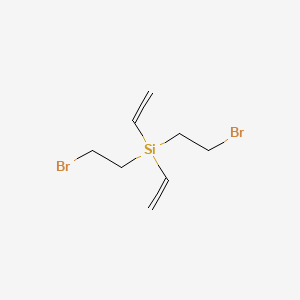

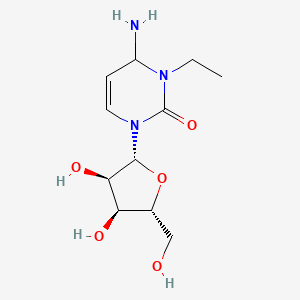
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
